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molecular formula C9H9NO2 B8813896 3-Pyridin-4-YL-acrylic acid methyl ester

3-Pyridin-4-YL-acrylic acid methyl ester

Cat. No. B8813896
M. Wt: 163.17 g/mol
InChI Key: LDVKAIRVYWBGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05212169

Procedure details

Methyl 3-(4-pyridinyl)propenoate (7.00 grams) and 10% palladium on carbon (1.00 gram) were vigorously stirred in methanol (70 mL) at room temperature under a hydrogen atmosphere for 5 hours. The catalyst was removed by filtration through a filter aide, and the filtrate was evaporated in vacuo. The crude product was purified by distillation in a kugelrohr apparatus. Yield: 5.14 grams (73%). Bp: 125° C. (oven temperature) at 0.6 mm Hg.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[CH:8][C:9]([O:11][CH3:12])=[O:10])=[CH:3][CH:2]=1>[Pd].CO>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=CC(=O)OC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a filter aide
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation in a kugelrohr apparatus

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)CCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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